![molecular formula C6H15NO2 B14304439 4-[(2-Hydroxyethyl)amino]butan-2-ol CAS No. 116530-59-7](/img/structure/B14304439.png)
4-[(2-Hydroxyethyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxyethyl)amino]butan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a secondary amine and contains two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-ol typically involves the reaction of 4-chlorobutan-2-ol with 2-aminoethanol under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol displaces the chlorine atom in 4-chlorobutan-2-ol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated compounds or alkylated derivatives
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-butanol: Similar in structure but lacks the hydroxyethyl group.
2-Aminoethanol: Contains the amino and hydroxyl groups but lacks the butanol backbone.
4-Chlorobutan-2-ol: Precursor in the synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-ol
Uniqueness
This compound is unique due to its combination of secondary amine and dual hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
116530-59-7 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-6(9)2-3-7-4-5-8/h6-9H,2-5H2,1H3 |
InChI Key |
DDDKYDUQCUEVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



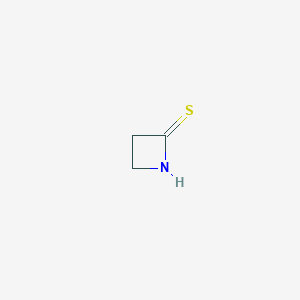
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
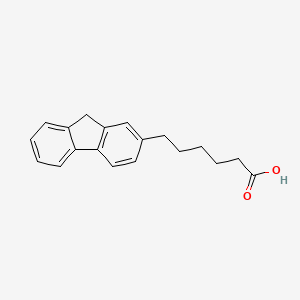
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
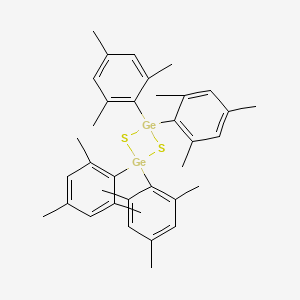

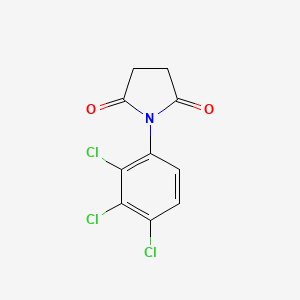
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

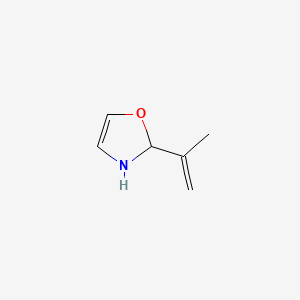
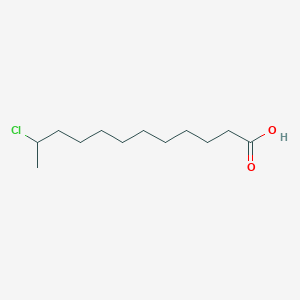
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
